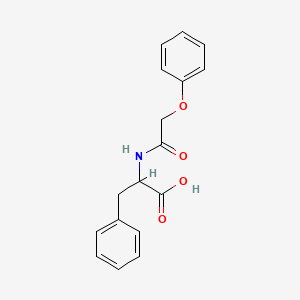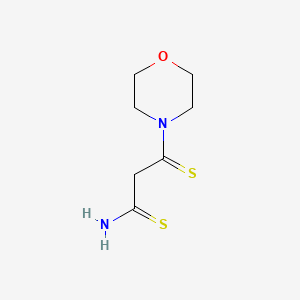
3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide is an organic compound that features a morpholine ring and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide typically involves the reaction of morpholine with a suitable thioamide precursor. One common method involves the reaction of morpholine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then alkylated with a suitable alkyl halide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide involves its interaction with biological targets such as enzymes and proteins. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and a thioamide group but has a different core structure.
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: This compound features a thiosemicarbazone group instead of a thioamide group.
Uniqueness
3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide is unique due to its specific combination of a morpholine ring and a thioamide group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-3-sulfanylidenepropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c8-6(11)5-7(12)9-1-3-10-4-2-9/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSUABJOJVYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one](/img/structure/B2841938.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)
![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)
![5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one](/img/structure/B2841941.png)

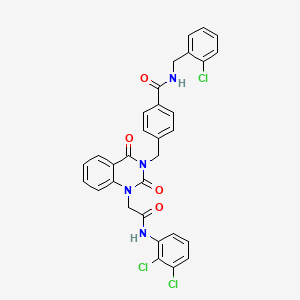
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/new.no-structure.jpg)
![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)
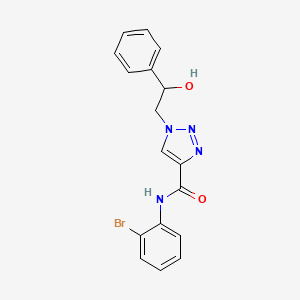
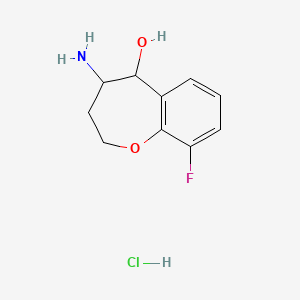
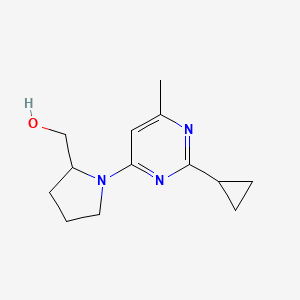
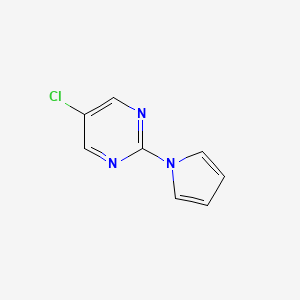
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
